The synthesis of BODIPY-pirenzepine typically involves the use of click chemistry, which allows for the efficient coupling of the BODIPY dye with the pirenzepine structure. This method is favored due to its simplicity and high yield.
The molecular structure of BODIPY-pirenzepine features a BODIPY core linked to the pirenzepine moiety.
BODIPY-pirenzepine can undergo various chemical reactions typical of both its components:
The mechanism of action for BODIPY-pirenzepine involves two main pathways:
BODIPY-pirenzepine exhibits several notable physical and chemical properties:
BODIPY-pirenzepine has several scientific applications:
The molecular design of BODIPY-pirenzepine prioritizes three critical objectives: preservation of pirenzepine’s receptor recognition profile, minimal steric interference with receptor binding pockets, and optimal photophysical properties for biological imaging. Pirenzepine’s tricyclic core (dibenzodiazepinone) provides M1 receptor selectivity through interactions with conserved aspartate residues (Asp105/3.32) and aromatic clusters in the orthosteric site. Structural modifications focus on the piperazine nitrogen, identified as the optimal attachment point for fluorophore conjugation due to its peripheral orientation and minimal contribution to binding energy [3] [10].
The BODIPY fluorophore (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) was selected for its exceptional photophysical properties: high quantum yield (Φ > 0.8), narrow emission bandwidth (FWHM ≈ 30 nm), and insensitivity to environmental pH fluctuations. The 558/568 variant exhibits absorption/emission maxima compatible with standard fluorescence microscopy filter sets (ex: 558 nm; em: 568 nm), enabling precise spatial resolution in cellular systems [1] [4] [9]. Crucially, BODIPY maintains photostability under prolonged illumination, permitting extended time-lapse imaging of receptor-ligand interactions [4] [9].
The covalent tether connecting pirenzepine and BODIPY critically determines binding affinity, association kinetics, and spatial orientation within receptor complexes. Systematic optimization has produced derivatives classified by linker length and chemical composition:
Table 1: BODIPY-Pirenzepine Derivatives and Linker Properties
| Derivative | Linker Length (Atoms) | Linker Chemistry | Rotatable Bonds | Theoretical Donor-Acceptor Distance |
|---|---|---|---|---|
| Bo(5)Pz | 5 | Aliphatic | 4 | 12 Å |
| Bo(10)Pz | 10 | Isopeptidic | 8 | 18 Å |
| Bo(12)Pz | 12 | Isopeptidic | 10 | 22 Å |
| Bo(15)Pz | 15 | PEG-isopeptidic | 12 | 27 Å |
| Bo(22)Pz | 22 | PEG | 17 | 35 Å |
Data derived from synthesis schemes and molecular modeling [1] [5]
Key Linker Design Principles:
Synthetic routes proceed via pirenzepine functionalization at the piperazine nitrogen, followed by amide coupling or nucleophilic substitution with carboxylate/haloalkyl-modified BODIPY precursors. Critical purification involves reverse-phase HPLC to isolate stereoisomers and eliminate unreacted fluorophores, with final validation via high-resolution mass spectrometry (HRMS) and ¹H/¹³C nuclear magnetic resonance (NMR) [1] [8].
Receptor binding profiles across derivative classes reveal striking correlations between linker architecture and pharmacological behavior:
Table 2: Affinity Profiles of BODIPY-Pirenzepine Derivatives at Muscarinic Subtypes
| Derivative | hM₁ Kᵢ (nM) | hM₂ Kᵢ (nM) | hM₃ Kᵢ (nM) | M₁/M₂ Selectivity Ratio | Binding Mode |
|---|---|---|---|---|---|
| Pirenzepine | 8.2 ± 0.9 | 162 ± 14 | 108 ± 11 | 19.8 | Orthosteric |
| Bo(5)Pz | 15.3 ± 2.1 | 189 ± 22 | 130 ± 16 | 12.4 | Orthosteric |
| Bo(10)Pz | 3.8 ± 0.7 | 78 ± 9 | 65 ± 8 | 20.5 | Orthosteric |
| Bo(15)Pz | 2.1 ± 0.4 | 210 ± 25 | 155 ± 19 | 100.0 | Bitopic |
| Bo(22)Pz | 4.3 ± 0.9 | 305 ± 31 | 240 ± 28 | 70.9 | Bitopic |
Radioligand displacement data using [³H]N-methylscopolamine in CHO cell membranes expressing human receptors [1] [3] [5]
Critical Structure-Activity Relationships:
Functional Validation:
These findings establish BODIPY-pirenzepine as a versatile scaffold for probing muscarinic receptor topology and dynamics, with linker engineering enabling precise control over binding modality and functional outcomes.
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9